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molecular formula C6H3BrClNO3 B097502 2-Bromo-4-chloro-6-nitrophenol CAS No. 15969-10-5

2-Bromo-4-chloro-6-nitrophenol

Cat. No. B097502
M. Wt: 252.45 g/mol
InChI Key: POBOBTAMSJHELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06613786B2

Procedure details

Bromine, Br2 (63.9 g) in 50 ml of dichloromethane was added dropwise to a solution of 4-chloro-6-nitrophenol (34.7 g) in 300 ml of dichloromethane. After the addition was completed, the mixture was stirred at room temperature for 30 min. Pyridine (19.0 g, 240 mmol) in 50 ml of dichloromethane was added. This mixture was stirred at room temperature for 2 hours and a white precipitate was formed. The reaction mixture was quenched with 200 ml of water and the white precipitate was dissolved. The organic layer was then washed with water (2×150 ml), 150 ml of brine and dried over MgSO4. The solvent was evaporated under vacuum to give the crude product which was recrystallized from ethyl acetate to afford 41.5 g (82%) yellow crystalline 2-nitro-4-chloro-6-bromophenol. 1H NMR (300 MHz, CDCl3) δ8.11 (d, J=2.5 Hz, 1 H), 7.87 (d, J=2.5 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
63.9 g
Type
reactant
Reaction Step One
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([OH:13])=[CH:6][CH:5]=1.N1C=CC=CC=1>ClCCl>[N+:10]([C:8]1[CH:9]=[C:4]([Cl:3])[CH:5]=[C:6]([Br:1])[C:7]=1[OH:13])([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
63.9 g
Type
reactant
Smiles
BrBr
Name
Quantity
34.7 g
Type
reactant
Smiles
ClC1=CC=C(C(=C1)[N+](=O)[O-])O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
19 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
This mixture was stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
a white precipitate was formed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 200 ml of water
DISSOLUTION
Type
DISSOLUTION
Details
the white precipitate was dissolved
WASH
Type
WASH
Details
The organic layer was then washed with water (2×150 ml), 150 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=CC(=C1)Cl)Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 41.5 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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